N-methoxy-N,4-dimethylcyclohexane-1-carboxamide
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Overview
Description
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is a cyclohexane derivative, characterized by the presence of a methoxy group and a carboxamide functional group attached to the cyclohexane ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with appropriate reagents to introduce the methoxy and carboxamide groups. One common synthetic route includes the following steps:
Formation of the intermediate: Cyclohexanone is reacted with a suitable amine to form an intermediate imine.
Methoxylation: The intermediate imine is then treated with methanol and a catalyst to introduce the methoxy group.
Carboxamidation: Finally, the methoxylated intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide.
Chemical Reactions Analysis
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play a crucial role in its binding affinity and reactivity with target molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:
N-methoxy-N-methylcyclohexane-1-carboxamide: This compound has a similar structure but lacks the additional methyl group on the cyclohexane ring.
N-methoxy-N,4-dimethylcyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
N-methoxy-N,4-dimethylcyclohexane-1-amine: This compound has an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTTWJLHKRXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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